molecular formula C18H14N4O2S2 B5543795 N'~1~,N'~4~-bis(2-thienylmethylene)terephthalohydrazide

N'~1~,N'~4~-bis(2-thienylmethylene)terephthalohydrazide

Cat. No. B5543795
M. Wt: 382.5 g/mol
InChI Key: HUNRLYBHENCVSA-AYKLPDECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis(2-thienylmethylene)terephthalohydrazide, also known as BTH, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity and Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide, which showed potential antibacterial activity. This indicates the significance of such compounds in developing new antibacterial agents (Palekar, Damle, & Shukla, 2009). Furthermore, the synthesis of Schiff's bases AS1 and AS2 through condensation reactions has been explored, with their structures characterized by various techniques. These bases demonstrated anti-microbial potential, highlighting their relevance in medical and pharmaceutical research (Zayed & Zayed, 2015).

Electrochromic Conducting Polymers

Electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, related to the thiophene-based structures , has been investigated for producing electrochromic conducting polymers. These polymers exhibit low redox switching potentials and high stability in the conducting state, suggesting their utility in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).

Polymer Solar Cells

In the field of renewable energy, the use of indene-C60 bisadduct as an electron-cascade acceptor material in ternary blend polymer solar cells has been reported. This approach has resulted in devices with enhanced power conversion efficiency, indicating the potential of such molecular structures in improving the performance of organic photovoltaics (Cheng, Li, & Zhan, 2014).

Extraction and Separation Technologies

Research has also focused on the solvent extraction of various metal ions using bis(1-phenyl-3-methyl-4-acylpyrazol-5-one) derivatives. These studies have shed light on the efficiency of such compounds in the extraction and separation processes, which are crucial in analytical chemistry, recycling, and environmental cleanup (Takeishi et al., 2001).

Covalent Organic Frameworks

The creation of covalent organic frameworks (COFs) using hydrazone linkages presents another application avenue. Such COFs, derived from terephthalohydrazide, are highly crystalline, chemically and thermally stable, and possess permanent porosity, making them suitable for gas storage, separation, and catalysis applications (Uribe-Romo et al., 2011).

Mechanism of Action

Experimental data show that the nitrogen atoms from the azomethine linkage play an important role in coordinating with the metal ions .

properties

IUPAC Name

1-N,4-N-bis[(E)-thiophen-2-ylmethylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c23-17(21-19-11-15-3-1-9-25-15)13-5-7-14(8-6-13)18(24)22-20-12-16-4-2-10-26-16/h1-12H,(H,21,23)(H,22,24)/b19-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNRLYBHENCVSA-AYKLPDECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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